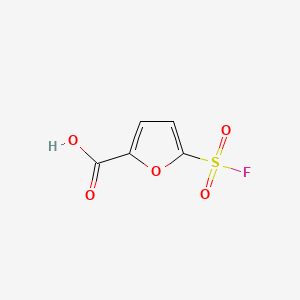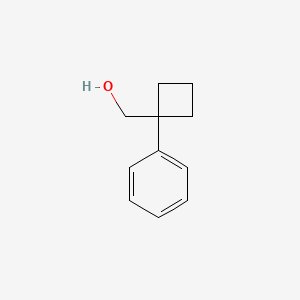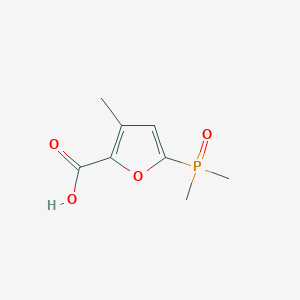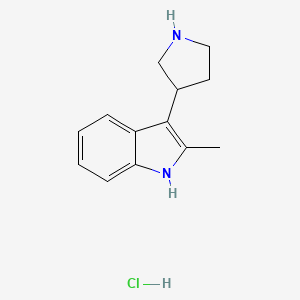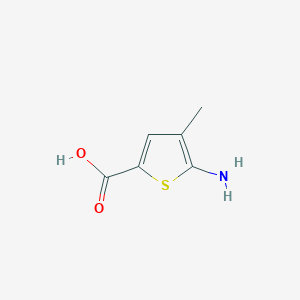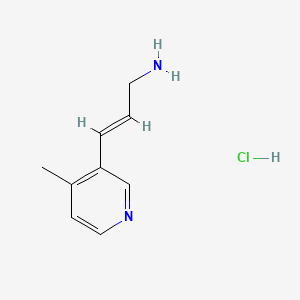
3-(Chloromethyl)-3-methylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-methylnonane is an organic compound characterized by a nonane backbone with a chloromethyl and a methyl group attached to the third carbon atom. This compound is part of the alkyl halides family, which are known for their reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methylnonane typically involves the chlorination of 3-methyl-3-nonanol. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate alkyl chloride, which is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-methylnonane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N1 and S_N2): The chlorine atom can be replaced by various nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination (E1 and E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Elimination: Conducted in the presence of strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt).
Oxidation: Performed using oxidizing agents in acidic or basic media, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Applications De Recherche Scientifique
3-(Chloromethyl)-3-methylnonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkyl halides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-methylnonane primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloromethyl-3-methylnonane: Similar structure but with the chloromethyl group attached to the first carbon.
3-Chloromethyl-2-methylnonane: Similar structure but with the methyl group attached to the second carbon.
3-Bromomethyl-3-methylnonane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(Chloromethyl)-3-methylnonane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chloromethyl and a methyl group on the same carbon atom provides distinct steric and electronic effects, making it a valuable compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C11H23Cl |
|---|---|
Poids moléculaire |
190.75 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-methylnonane |
InChI |
InChI=1S/C11H23Cl/c1-4-6-7-8-9-11(3,5-2)10-12/h4-10H2,1-3H3 |
Clé InChI |
PJJXYIJELXROFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(CC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


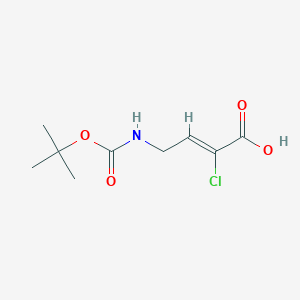
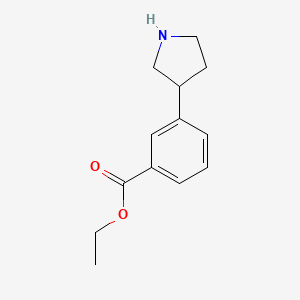

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
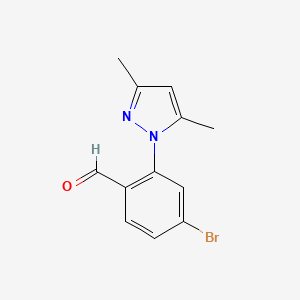
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
